molecular formula C11H15ClO2 B8662289 1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol

1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol

Cat. No.: B8662289
M. Wt: 214.69 g/mol
InChI Key: QRVPERDYBIBNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol is a useful research compound. Its molecular formula is C11H15ClO2 and its molecular weight is 214.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol

InChI

InChI=1S/C11H15ClO2/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12/h3-6,10,13-14H,7H2,1-2H3

InChI Key

QRVPERDYBIBNET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(C1=CC=CC=C1Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (0.5 g, 11.7 mmol) was suspended in ether (50 ml) and cooled to −20° C. to −30° C. Thereto was added dropwise a solution of ethyl 2,2-dimethyl-3-hydroxy(2-chlorobenzoyl)acetate (2 g, 7.8 mmol) in ether (10 ml) while maintaining at not higher than −20° C. The mixture was stirred at −20° C. for 1 h and at 0° C. for 3 h, cooled to −20° C. and 10%—NaHSO4 aqueous solution (20 ml) was added dropwise. The mixture was stirred at room temperature for 30 min, and an insoluble material was removed by decantation. This was washed twice with ether (100 ml) and the organic layer was combined. The mixture was washed with water, dried over anhydrous sodium sulfate, and concentrated to dryness to give the title compound (1.3 g, 78%) as a colorless oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
ethyl 2,2-dimethyl-3-hydroxy(2-chlorobenzoyl)acetate
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
78%

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